molecular formula C16H17ClN2O3 B10981294 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B10981294
M. Wt: 320.77 g/mol
InChI Key: CDEIXVUWMWBMHI-UHFFFAOYSA-N
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Description

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a piperidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can be compared with other indole derivatives:

The uniqueness of this compound lies in its specific structure, which combines an indole moiety with a piperidine ring, offering a unique set of chemical and biological activities.

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

1-[2-(4-chloroindol-1-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H17ClN2O3/c17-13-2-1-3-14-12(13)6-9-19(14)10-15(20)18-7-4-11(5-8-18)16(21)22/h1-3,6,9,11H,4-5,7-8,10H2,(H,21,22)

InChI Key

CDEIXVUWMWBMHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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